4-(Thiophen-2-yl)-2-(trifluoromethoxy)aniline
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Overview
Description
4-(Thiophen-2-yl)-2-(trifluoromethoxy)aniline is an organic compound that features a thiophene ring and a trifluoromethoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-2-(trifluoromethoxy)aniline typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide anions.
Coupling with Aniline: The final step involves coupling the thiophene derivative with aniline under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure efficient reactions and easy separation of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-2-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(Thiophen-2-yl)-2-(trifluoromethoxy)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the development of organic electronic materials.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)-2-(trifluoromethoxy)aniline depends on its specific application:
Pharmaceuticals: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-3-yl)pyridine: Similar in structure but with a pyridine ring instead of an aniline moiety.
4-(Thiophen-2-yl)aniline: Lacks the trifluoromethoxy group, affecting its chemical properties and reactivity.
2-(Trifluoromethoxy)aniline:
Uniqueness
4-(Thiophen-2-yl)-2-(trifluoromethoxy)aniline is unique due to the combination of the thiophene ring and the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-thiophen-2-yl-2-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NOS/c12-11(13,14)16-9-6-7(3-4-8(9)15)10-2-1-5-17-10/h1-6H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOYNGVEDBODLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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